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Compound of Interest

\\

N-(3-Bromo-4-
Compound Name:

fluorobenzoyl)morpholine
CAS No.: 1007207-89-7

Cat. No.: B1441872

Get Quote

S

N-(3-Bromo-4-fluorobenzoyl)morpholine (CAS: 1600281-31-9 / 887267-47-2) represents a
"privileged structure” in modern medicinal chemistry.[1] It serves as a bifunctional electrophilic

hub, balancing three critical properties required in early-stage drug discovery:

Orthogonal Reactivity: The molecule possesses two distinct electrophilic sites—an aryl
bromide and an aryl fluoride—activated by the electron-withdrawing carbonyl group.[1] This
allows for sequential, regiospecific functionalization (e.g., Suzuki-Miyaura coupling followed

by

)-[1]

Physicochemical Optimization: The morpholine amide moiety is a classic "solubilizing
handle."[1] It lowers lipophilicity (

) compared to phenyl analogues and improves metabolic stability against amidases.[1]

Fragment-Based Utility: It is frequently utilized as a core fragment in the synthesis of kinase
inhibitors (e.g., Aurora B inhibitors), ROR
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t inverse agonists, and antibacterial gyrase inhibitors.[1]

Chemical Identity & Properties

Property Data

IUPAC Name N-(3-Bromo-4-fluorobenzoyl)morpholine

) (3-bromo-4-fluorophenyl)
Alternative Name )
(morpholino)methanone

Molecular Formula

Molecular Weight 288.11 g/mol

CAS Number 1600281-31-9 (varies by salt/source)
LogP (Calc) ~1.8-2.1

H-Bond Acceptors 3 (Morpholine O, Amide O, F)
Physical State White to off-white solid

High-Fidelity Synthesis Protocol

While acid chloride generation (using

) is the traditional route, modern medicinal chemistry prioritizes safety and yield using peptide
coupling reagents to avoid harsh acidic byproducts.[1]

Method A: T3P-Mediated Coupling (Recommended for
Scale-Up)

Propylphosphonic anhydride (T3P) is chosen here for its ease of workup (water-soluble
byproducts) and low epimerization risk, though chirality is not an issue for this achiral molecule.

[1]
Reagents:
e 3-Bromo-4-fluorobenzoic acid (1.0 equiv)[1]

e Morpholine (1.2 equiv)[1]
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e T3P (50% w/w in EtOAC) (1.5 equiv)[1]

» Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

e Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)[1]
Step-by-Step Protocol:

» Dissolution: Charge a reaction vessel with 3-bromo-4-fluorobenzoic acid (e.g., 10 mmol) and
EtOAc (50 mL).

o Base Addition: Add DIPEA (25 mmol) dropwise at 0°C. Stir for 10 minutes.
e Amine Addition: Add Morpholine (12 mmol).
e Coupling: Add T3P solution (15 mmol) dropwise over 20 minutes to control exotherm.

o Reaction: Allow the mixture to warm to room temperature (20—25°C) and stir for 4-12 hours.
Monitor via LC-MS for disappearance of the acid (

)[1]

o Workup (Self-Validating Step):
o Wash the organic layer sequentially with water (

mL), saturated
(to remove unreacted acid), and 1M HCI (to remove unreacted morpholine/DIPEA).[1]

o Checkpoint: The product remains in the EtOAc layer.[1] If the aqueous layer is cloudy, re-
extract.[1]

e |solation: Dry over

, filter, and concentrate in vacuo.

 Purification: Usually yields a solid pure enough for the next step.[1] If necessary, recrystallize
from hexane/EtOAc or purify via silica flash chromatography (0-50% EtOAc in Hexanes).[1]
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Reagents

3-Bromo-4-fluorobenzoic Acid

T 13p/DIPEA

f Activation > Tetrahedral - HOP(O)(R)OH > N-(3-Bromo-4-fluorobenzoyl)
/:/' EtOAc, 25°C Intermediate morpholine
1

Morpholine

Click to download full resolution via product page

Figure 1: T3P-mediated amide coupling pathway minimizing side reactions.[1]

Reactivity Profile & Functionalization Strategy

The core value of this molecule lies in its chemoselectivity.[1] The electron-withdrawing amide
group at the C1 position activates the ring, but the C3-Bromine and C4-Fluorine react under
different conditions.[1]

Strategic Logic: The Order of Operations

» Site A (C3-Bromine): Reactive toward Palladium-catalyzed cross-couplings (Suzuki,
Buchwald-Hartwig).[1]

» Site B (C4-Fluorine): Reactive toward Nucleophilic Aromatic Substitution (
)[1]

Critical Insight:

« If you perform

first: The introduction of an electron-donating group (e.g., an amine) at C4 will deactivate the
ring, making the subsequent oxidative addition at the C3-Bromine more difficult.[1]

 If you perform Suzuki first: The cross-coupling usually proceeds well.[1] However, if the new
group at C3 is bulky, it might sterically hinder the subsequent
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at C4.[1]

o Consensus: Standard practice often favors

first if the nucleophile is not strongly donating, or Suzuki first if the catalyst system is robust
(e.g., Buchwald precatalysts).[1]

Workflow Diagram: Divergent Synthesis

N-(3-Bromo-4-fluorobenzoyl)

morpholine

Path A: C-C Bond Formation ($tzuki) Path B: C-N Bond Formation (SNAr)
Ar-B(OH)2, Pd(dppf)CI2 Primary Amine (R-NH2)
K2CO3, Dioxane/H20 DMSO, 100°C, DIPEA

Biaryl Intermediate Aniline Intermediate
(Retains F for later SNAr) (Retains Br for later coupling)

Click to download full resolution via product page

Figure 2: Divergent synthetic pathways exploiting the orthogonal reactivity of the Br and F
substituents.

Case Study: Application in Kinase Inhibitor
Discovery

This scaffold is particularly relevant in the design of Aurora Kinase B inhibitors and JAK
inhibitors.[1]

Mechanistic Rationale:

o The Morpholine Amide projects into the solvent-exposed region of the ATP binding pocket,
improving solubility.[1]
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e The Benzene Core acts as the hinge binder or scaffold.[1]

e The Fluorine displacement allows for the attachment of a hinge-binding heterocycle (e.g.,
aminopyrazole or aminopyrimidine).[1]

Experimental Protocol:

Displacement (Step 1 of Library Synthesis) To validate the reactivity of the fluorine:

e Dissolve N-(3-bromo-4-fluorobenzoyl)morpholine (1 eq) in DMSO (0.5 M concentration).
o Add the nucleophile (e.g., 4-amino-1-methylpyrazole) (1.2 eq).[1]
e Add
(2.0 eq).[1]
e Heat to 100°C for 16 hours.

o Observation: The reaction is driven by the para-carbonyl group.[1] The bromine atom
provides a steric handle that can force the new substituent out of planarity, potentially
increasing selectivity for specific kinase isoforms.[1]

Safety & Handling (GHS)
 Signal Word: Warning
e Hazard Statements:

o H302: Harmful if swallowed.[1]

o H315: Causes skin irritation.[1]

o H319: Causes serious eye irritation.[1]

» Handling: Use in a fume hood.[1] Avoid dust formation.[1] The morpholine byproduct (if
hydrolysis occurs) is a secondary amine and should be handled with care regarding
nitrosamine formation potential in the presence of nitrosating agents.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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